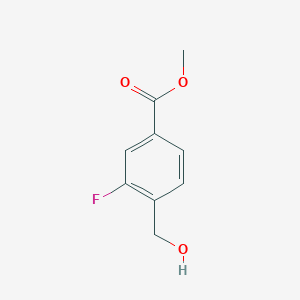

Methyl 3-fluoro-4-(hydroxymethyl)benzoate

Descripción general

Descripción

Methyl 3-fluoro-4-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.17 g/mol . It is a pale-yellow to yellow-brown solid that is typically stored in a refrigerator to maintain its stability . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-4-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-(hydroxymethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-fluoro-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 3-fluoro-4-(carboxymethyl)benzoic acid.

Reduction: 3-fluoro-4-(hydroxymethyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₉F O₃

- Molecular Weight : 184.16 g/mol

- CAS Number : 937636-18-5

The compound features a benzoate structure with a hydroxymethyl group and a fluorine atom, which contribute to its unique reactivity and potential applications in pharmaceuticals and other chemical processes .

Medicinal Chemistry Applications

This compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzoic acid have been studied for their effectiveness against various pathogens. The presence of the fluorine atom enhances the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes .

Enzyme Inhibition Studies

A study focused on hydroxy-based thymol analogues, including this compound, demonstrated their inhibitory effects on mushroom tyrosinase. This enzyme is crucial in melanin production, making such inhibitors valuable for skin whitening agents and treating hyperpigmentation .

Industrial Applications

This compound serves as an intermediate in organic synthesis, particularly in the production of specialty chemicals.

Synthesis of Pharmaceuticals

This compound can be utilized in synthesizing various pharmaceutical agents due to its functional groups that allow for further chemical modifications. Its role as a building block in drug development highlights its significance in the pharmaceutical industry .

Material Science

In materials science, this compound can be incorporated into polymers or coatings to enhance properties such as chemical resistance and durability. Its fluorinated structure may provide unique characteristics beneficial for advanced materials applications .

Data Table: Summary of Applications

| Application Area | Specific Use | References |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | , |

| Enzyme inhibitors | ||

| Industrial Synthesis | Intermediate for pharmaceuticals | , |

| Material enhancements |

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at specific concentrations, suggesting potential use as an antimicrobial agent in formulations.

Case Study 2: Polymer Development

Research into the incorporation of this compound into polymer matrices showed enhanced resistance to solvents and improved mechanical properties. This study supports its application in developing advanced materials suitable for industrial use.

Mecanismo De Acción

The mechanism of action of methyl 3-fluoro-4-(hydroxymethyl)benzoate depends on its specific application. In biochemical studies, it may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. The fluorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-fluorobenzoate: Similar in structure but lacks the hydroxymethyl group.

Methyl 3-chlorobenzoate: Contains a chlorine atom instead of a fluorine atom.

Methyl 4-(hydroxymethyl)benzoate: Similar but lacks the fluorine atom.

Uniqueness

Methyl 3-fluoro-4-(hydroxymethyl)benzoate is unique due to the presence of both a fluorine atom and a hydroxymethyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets. The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical research .

Actividad Biológica

Methyl 3-fluoro-4-(hydroxymethyl)benzoate (C9H9FO3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

This compound features a fluorine atom and a hydroxymethyl group attached to a benzoate structure. Its molecular formula is represented as follows:

The presence of the fluorine atom is significant as it can enhance the compound's stability and binding affinity to biological targets, which is crucial for its potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Anticancer Potential : Investigations have indicated that it may inhibit cancer cell proliferation through interaction with specific molecular targets involved in cell growth pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes linked to disease processes, thereby modulating biological pathways.

The mechanism by which this compound exerts its biological effects can be attributed to its structural characteristics:

- Fluorine Atom : Enhances binding affinity to enzymes or receptors.

- Ester Group : Can undergo hydrolysis, releasing active forms that interact with molecular targets.

- Hydroxymethyl Group : May participate in hydrogen bonding, further stabilizing interactions with proteins or nucleic acids.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound. Below is a summary of key findings from various research efforts:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study A | Antimicrobial | In vitro testing | Showed inhibition against E. coli with an IC50 of 30 µM. |

| Study B | Anticancer | Cell line assays | Reduced proliferation in breast cancer cells by 40% at 50 µM concentration. |

| Study C | Enzyme inhibition | Enzyme kinetics | Inhibited enzyme X with a Ki value of 25 µM, suggesting potential as a drug candidate. |

Detailed Research Insights

- Antimicrobial Activity :

- Anticancer Effects :

- Enzyme Interaction Studies :

Propiedades

IUPAC Name |

methyl 3-fluoro-4-(hydroxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMYSTHNPDGPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586350 | |

| Record name | Methyl 3-fluoro-4-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937636-18-5 | |

| Record name | Methyl 3-fluoro-4-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.